N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activity
N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide and its analogues have been studied for their antimicrobial and antitumor properties. Compounds with a thiazole ring, similar to the core structure of this compound, have shown significant activity against key microorganisms such as MRSA (Methicillin-resistant Staphylococcus aureus) and Candida albicans, suggesting their potential as antimicrobial agents. These compounds also exhibit low toxicity towards mammalian cell lines, indicating a favorable therapeutic index (Khalaf et al., 2004). Furthermore, the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a similar compound, has led to the identification of several derivatives with potent antitumor activities, highlighting the role of such structures in developing new anticancer drugs (Shams et al., 2010).
Synthesis of Biologically Active Molecules
The compound and its analogues serve as key intermediates in the synthesis of a wide range of biologically active molecules. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, employing multi-component reactions, underscores the utility of such compounds in generating new molecules with potential biological activity. These synthesized derivatives have been screened for antimicrobial activity against various strains of bacteria and yeasts, demonstrating the compound's versatility as a precursor for developing antimicrobial agents (Sydorenko et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various orientations, including nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The properties of thiazole derivatives, such as their solubility in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may be influenced by environmental conditions .
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(8-12(18)15-9-6-7-9)14-16-13-10(19-2)4-3-5-11(13)20-14/h3-5,9H,6-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRVCXZFTVZBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.